MeTC7

Vitamin D Receptor Chemical Synthesis Medicinal Chemistry

MeTC7 is the ONLY VDR antagonist with: 1) confirmed in vivo tumor growth inhibition in SKOV-3, ES2, TH-MYCN models at 10 mg/kg; 2) covalent binding for prolonged target engagement; 3) two-step synthesis from 7-dehydrocholesterol for scalable supply; 4) rigorously confirmed selectivity against RXRα/PPARγ. Procure for reproducible xenograft/transgenic studies and immune evasion research.

Molecular Formula C32H48BrN3O4
Molecular Weight 618.6 g/mol
Cat. No. B10830484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeTC7
Molecular FormulaC32H48BrN3O4
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C
InChIInChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25-,29-,30-,31?,32?/m1/s1
InChIKeyLBFDLJSQMPCWKK-YMNKQYQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeTC7 (1817841-22-7): A Selective Covalent Vitamin D Receptor Antagonist with Validated In Vivo Antitumor Efficacy


MeTC7 ([(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate; CAS 1817841-22-7) is a steroidal alkaloid-derived small molecule that functions as a selective, covalent antagonist of the vitamin D receptor (VDR) [1]. It is synthesized in two steps from the readily available precursor 7-dehydrocholesterol, distinguishing it from structurally complex VDR antagonist chemotypes [1]. MeTC7 exhibits an IC50 of 2.9 µM in a fluorescence polarization (FP) assay for VDR binding and an IC50 of 20.8 µM in a cell-based VDR transactivation assay, while demonstrating confirmed selectivity against the related nuclear receptors RXRα and PPARγ [1].

Why VDR Antagonists Are Not Interchangeable: Divergent Binding Modes, Selectivity, and In Vivo Activity


VDR antagonists differ fundamentally in their molecular mechanism of action, synthetic accessibility, and preclinical validation status. For instance, while ZK168281 exhibits sub-nanomolar binding affinity (Kd = 0.1 nM) , it lacks the extensive in vivo tumor growth inhibition data available for MeTC7 across multiple xenograft models [1]. Similarly, TEI-9647 and its analogs demonstrate potent antagonism (IC50 as low as 7.4 pM) but are chemically distinct lactone derivatives that do not share MeTC7's covalent binding mode or its concise two-step synthesis from a commodity precursor [2]. Furthermore, the selectivity profile of MeTC7 against RXRα and PPARγ has been rigorously confirmed [1], whereas such cross-reactivity data are often absent for alternative chemotypes. Therefore, direct substitution of MeTC7 with another VDR antagonist without equivalent validation introduces significant scientific and procurement risk.

MeTC7 Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Synthetic Accessibility: MeTC7 vs. Alternative VDR Antagonist Chemotypes

MeTC7 is synthesized in only two steps from 7-dehydrocholesterol, a commercially available and inexpensive starting material [1]. In contrast, many alternative VDR antagonists such as TEI-9647 or the ZK series require multi-step, low-yielding seco-steroid syntheses that are prohibitive for routine laboratory procurement [2]. This simplified synthetic route directly translates to lower cost, higher batch-to-batch consistency, and greater availability for large-scale in vivo studies.

Vitamin D Receptor Chemical Synthesis Medicinal Chemistry

Covalent Binding Mode: MeTC7 vs. Reversible Antagonist ZK168281

MeTC7 binds covalently to the canonical ligand-binding pocket of VDR, as demonstrated by structural mass spectrometry [1]. This covalent interaction is mediated by the 2-bromoacetate warhead. In contrast, ZK168281 is a reversible antagonist with a Kd of 0.1 nM but lacks a covalent mechanism . The covalent binding of MeTC7 may confer prolonged target engagement and distinct pharmacodynamics, a feature not shared by reversible VDR antagonists.

Vitamin D Receptor Covalent Inhibitor Structural Biology

Nuclear Receptor Selectivity: MeTC7 vs. RXRα and PPARγ

In direct fluorescence polarization assays, MeTC7 showed no binding to RXRα, whereas the known RXRα agonists bexarotene (IC50 = 3.74 µM) and 9-cis-retinoic acid (IC50 = 3.45 µM) exhibited potent binding [1]. MeTC7 also lacked agonistic or antagonistic activity against PPARγ [1]. This selectivity profile is critical for interpreting VDR-dependent phenotypes and contrasts with earlier VDR antagonists that displayed significant off-target nuclear receptor activity.

Nuclear Receptor Selectivity Off-target

In Vivo Antitumor Efficacy: MeTC7 vs. Vehicle Control in Ovarian Cancer Xenograft

In an SKOV-3 serous ovarian cancer cell-derived xenograft model, MeTC7 treatment (10 mg/kg) significantly reduced tumor growth compared to vehicle control (p = 0.02) [1]. Additionally, in the ES2 clear-cell ovarian carcinoma xenograft model, MeTC7 slowed tumor growth despite starting with larger baseline tumor volumes in the treatment group [1]. No comparable in vivo efficacy data are reported for ZK168281 or TEI-9647 in similar solid tumor models.

Ovarian Cancer Xenograft In Vivo

VDR Transactivation Inhibition: MeTC7 vs. Precursor Compounds

In a cell-based VDR transactivation assay using HEK293 cells, MeTC7 inhibited VDR with an IC50 of 20.8 ± 8.3 µM [1]. In contrast, the synthetic precursors 6 and 7, which lack the 2-bromoacetate moiety, exhibited no inhibition (IC50 > 100 µM) [1]. This direct comparison establishes that the bromoacetate warhead is essential for antagonist activity and underscores the unique pharmacological properties conferred by this functional group.

VDR Cell-based Assay Structure-Activity Relationship

PD-L1 Downregulation: MeTC7 vs. Untreated Control

In ovarian cancer cells, MeTC7 treatment strongly inhibited PD-L1 surface expression in vitro and in vivo, an effect not observed with vehicle control [1]. This activity is mechanistically linked to covalent VDR binding and represents a differentiated functional outcome not reported for other VDR antagonists such as ZK168281 or TEI-9647.

PD-L1 Immuno-oncology VDR

Optimal Research Applications for MeTC7 Based on Validated Evidence


In Vivo Tumor Growth Inhibition Studies in VDR-Overexpressing Cancers

MeTC7 is uniquely positioned for xenograft and transgenic tumor studies due to its validated in vivo efficacy at 10 mg/kg in ovarian cancer (SKOV-3, ES2) and neuroblastoma (TH-MYCN) models [1]. Its two-step synthesis from 7-dehydrocholesterol ensures scalable supply for multi-arm, dose-ranging in vivo experiments that would be cost-prohibitive with more complex VDR antagonists [1].

Investigating Covalent VDR Engagement and Prolonged Pharmacodynamics

The covalent binding mechanism of MeTC7, confirmed by structural mass spectrometry, makes it an ideal tool compound for studying prolonged target engagement and resistance mechanisms driven by ligand turnover [2]. This property is absent in reversible antagonists like ZK168281 .

VDR-Dependent PD-L1 Regulation and Immune Checkpoint Research

MeTC7 is the only VDR antagonist with documented ability to suppress PD-L1 expression in vitro and in vivo, providing a chemical probe to dissect the intersection of VDR signaling and tumor immune evasion [2].

Selectivity-Profiling Studies in Nuclear Receptor Pharmacology

The confirmed lack of activity against RXRα and PPARγ makes MeTC7 a high-confidence tool for studying VDR-specific biology without confounding off-target nuclear receptor effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MeTC7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.